molecular formula C17H17ClN4OS B2697897 1-(3-chlorophenyl)-3-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)urea CAS No. 2034506-34-6

1-(3-chlorophenyl)-3-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)urea

Cat. No.: B2697897
CAS No.: 2034506-34-6
M. Wt: 360.86
InChI Key: XOHJQSWOTKTIDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-chlorophenyl)-3-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)urea (CAS 2034506-34-6) is a synthetic small molecule with a molecular formula of C17H17ClN4OS and a molecular weight of 360.86 g/mol . This compound belongs to the chemical class of pyrazolyl-ureas, which are recognized in medicinal chemistry as a privileged scaffold for the development of biologically active compounds . The structure integrates a urea function linked to an ethyl chain and a pyrazole ring system substituted with a thiophene group, making it a molecule of significant interest in early-stage drug discovery and pharmacological research. Pyrazolyl-urea derivatives are extensively investigated for their ability to interact with a variety of intracellular protein targets . The urea moiety itself is a key pharmacophore, serving as an excellent hydrogen bond donor and acceptor, which facilitates strong interactions with enzyme active sites . Researchers explore such compounds for a wide spectrum of potential biological activities, which may include targeting protein kinases, such as Src and p38-MAPK, that are involved in critical cellular signaling pathways . This compound is supplied for Research Use Only (RUO). It is strictly intended for laboratory research and development purposes and is not approved for use in humans, animals, or for any diagnostic, therapeutic, or personal applications. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

1-(3-chlorophenyl)-3-[2-(5-methyl-3-thiophen-2-ylpyrazol-1-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN4OS/c1-12-10-15(16-6-3-9-24-16)21-22(12)8-7-19-17(23)20-14-5-2-4-13(18)11-14/h2-6,9-11H,7-8H2,1H3,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOHJQSWOTKTIDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNC(=O)NC2=CC(=CC=C2)Cl)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3-chlorophenyl)-3-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)urea typically involves multiple steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone.

    Introduction of the thiophene ring: This step involves the coupling of the pyrazole with a thiophene derivative.

    Attachment of the chlorophenyl group: This can be done via a substitution reaction where a chlorophenyl group is introduced to the intermediate compound.

    Formation of the urea linkage: The final step involves the reaction of the intermediate with an isocyanate to form the urea linkage.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-(3-chlorophenyl)-3-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)urea can undergo various chemical reactions:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.

Scientific Research Applications

Biological Activities

Antimicrobial Properties
Research has indicated that pyrazole derivatives, including 1-(3-chlorophenyl)-3-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)urea, exhibit notable antimicrobial activities. A study demonstrated that compounds with similar pyrazole structures showed effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .

Anti-inflammatory Effects
Pyrazole derivatives are recognized for their anti-inflammatory properties. The compound has been evaluated for its ability to inhibit inflammatory pathways, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases. In particular, studies have shown that certain pyrazole compounds can reduce the levels of pro-inflammatory cytokines .

Anticancer Activity
There is growing interest in the anticancer potential of pyrazole derivatives. Research indicates that compounds structurally related to this compound can induce apoptosis in cancer cells and inhibit tumor growth. Specific studies have highlighted the compound's ability to target cancer cell lines effectively, making it a candidate for further investigation in cancer therapy .

Case Studies

Case Study 1: Antimicrobial Screening
In a recent study, a series of pyrazole derivatives were synthesized and screened against various bacterial strains. The compound demonstrated significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli. The results indicated that modifications on the pyrazole ring could enhance antimicrobial potency, suggesting avenues for further development .

Case Study 2: Anti-inflammatory Research
Another study focused on the anti-inflammatory effects of pyrazole derivatives, including our compound of interest. The research showed that treatment with the compound significantly reduced inflammation markers in animal models of arthritis. This suggests that this compound could serve as a lead compound for developing new anti-inflammatory drugs .

Biological Activity

1-(3-chlorophenyl)-3-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)urea (CAS No. 2034506-34-6) is a complex organic compound characterized by its unique structural components, including a chlorophenyl group, a thiophene ring, and a pyrazole moiety. This combination suggests potential for diverse biological activities, particularly in pharmacological applications.

  • Molecular Formula : C17H17ClN4OS
  • Molecular Weight : 360.9 g/mol
  • Structure : The compound features a urea linkage, which is significant for its biological interactions.

Anti-inflammatory Activity

Research indicates that compounds containing the pyrazole moiety exhibit substantial anti-inflammatory properties. For instance, studies have shown that pyrazole derivatives can effectively inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response:

CompoundIC50 (μM)Reference
This compoundTBDCurrent Study
Celecoxib0.5
Compound A0.034

The effectiveness of this compound in inhibiting COX enzymes is currently under investigation, with preliminary data suggesting comparable efficacy to established anti-inflammatory drugs like celecoxib.

Anticancer Activity

The pyrazole scaffold is recognized for its anticancer potential. Recent studies have demonstrated that various pyrazole derivatives can induce apoptosis in cancer cells through multiple mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival:

Cell LineCompoundIC50 (μM)Reference
HCT116TBDTBDCurrent Study
A549TBDTBDCurrent Study

In particular, the presence of the thiophene ring may enhance the compound's ability to penetrate cellular membranes, thereby increasing its bioavailability and therapeutic efficacy.

Case Studies

Several case studies have explored similar compounds with structural analogs to this compound, focusing on their pharmacological profiles:

  • Study on Pyrazole Derivatives : A series of pyrazole derivatives were synthesized and evaluated for anti-inflammatory activity. Compounds demonstrated significant inhibition of edema in animal models, with some exhibiting selectivity towards COX-2 over COX-1, minimizing gastrointestinal side effects typically associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
  • Anticancer Efficacy : Research involving pyrazole-thiophene hybrids showed promising results against various cancer cell lines, indicating that structural modifications could lead to enhanced anticancer activity. The incorporation of different substituents on the pyrazole ring was found to significantly affect potency and selectivity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varied Aromatic Substitutions

Several urea derivatives share the 3-chlorophenyl group but differ in heterocyclic substituents:

  • Compound 11f (1-(3-Chlorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea) incorporates a thiazole-piperazine system, yielding a molecular ion at m/z 500.2 .
  • Compound T.2 (1-(3-Chlorophenyl)-3-(2-(4-(4-methoxybenzyl)-1H-1,2,3-triazol-1-yl)ethyl)urea) replaces the pyrazole-thiophene with a triazole-methoxybenzyl group, showing VEGFR-2 inhibition comparable to sorafenib .
  • Compound 4j (1-(3-Chloro-2-(3-chlorophenyl)-4-oxoazetidin-1-yl)-3-(2-oxo-2-(10H-phenothiazin-10-yl)ethyl)urea) features an azetidinone-phenothiazine core, exhibiting antifungal activity (MIC 62.5 µg/mL against C. albicans) .

Key Structural Differences:

  • Heterocyclic Motifs : Thiophene-pyrazole (target compound) vs. thiazole-piperazine (11f) or triazole-methoxybenzyl (T.2). Thiophene enhances π-π stacking, while piperazine in 11f may improve solubility.
  • Chlorophenyl Position : Meta-substitution (target compound) vs. para-substituted chlorophenyl in T.14 (1-(4-Chlorophenyl)-3-(3-(4-methoxystyryl)phenyl)urea), which shows stronger antiangiogenic effects .

Q & A

Q. What are the standard synthetic routes for preparing 1-(3-chlorophenyl)-3-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)urea?

The synthesis typically involves coupling a substituted urea scaffold with a pyrazole-thiophene intermediate. A general method includes:

  • Reacting 3-chlorophenyl isocyanate with an amine-functionalized pyrazole-thiophene derivative (e.g., 2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethylamine) in an inert solvent like dichloromethane or toluene under reflux.
  • A base such as triethylamine is added to neutralize HCl generated during the reaction .
  • Purification via recrystallization from ethanol-acetic acid mixtures (2:1) is common for urea derivatives .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Purity : Use HPLC with a C18 column and UV detection (λ = 254 nm) to confirm ≥95% purity.
  • Structural Confirmation :
    • NMR : 1^1H and 13^13C NMR to verify substituent positions (e.g., thiophene protons at δ 6.8–7.2 ppm, pyrazole methyl at δ 2.3 ppm) .
    • Mass Spectrometry : High-resolution ESI-MS to match the molecular ion peak (expected m/z for C18_{18}H17_{17}ClN4_4OS: ~392.08) .

Advanced Research Questions

Q. What crystallographic strategies are recommended for resolving structural ambiguities in this compound?

  • Single-Crystal X-ray Diffraction (SC-XRD) : Grow crystals via slow evaporation of a DMSO/ethanol solution. Use SHELXL for refinement, leveraging its robust handling of twinned or high-resolution data .
  • Key Parameters :
    • Space group determination (e.g., monoclinic P21_1/c).
    • Refinement of thermal displacement parameters for the chlorophenyl and thiophene groups to address potential disorder .

Q. How can researchers assess the compound’s kinase inhibition potential, given its structural similarity to Aurora kinase inhibitors?

  • Kinase Assays :
    • Use recombinant Aurora A/B/C kinases in a luminescent ADP-Glo™ assay. Compare IC50_{50} values against SNS-314 Mesylate (a known Aurora inhibitor with structural parallels) .
    • Validate selectivity via kinase profiling panels (e.g., Eurofins KinaseProfiler™) .
  • Molecular Docking : Perform docking studies using AutoDock Vina to map interactions between the urea moiety and Aurora’s ATP-binding pocket .

Q. What methodologies are suitable for analyzing structure-activity relationships (SAR) of pyrazole-thiophene derivatives?

  • Analog Synthesis : Modify substituents (e.g., methyl on pyrazole, chloro on phenyl) and test against biological targets .
  • Pharmacophore Modeling : Use Schrödinger’s Phase to identify critical hydrogen-bond donors (urea group) and hydrophobic regions (thiophene) .
  • Data Analysis : Apply multivariate regression to correlate electronic (Hammett σ) and steric (Taft Es_s) parameters with activity .

Experimental Design & Data Contradictions

Q. How should researchers address discrepancies in biological activity data across different assay systems?

  • Case Example : If IC50_{50} values vary between cell-free kinase assays and cell-based viability tests:
    • Troubleshooting :
  • Confirm compound stability in cell culture media (e.g., LC-MS to detect degradation).
  • Check for off-target effects using siRNA knockdown of the target kinase .
    • Controls : Include positive controls (e.g., SNS-314 Mesylate) and vehicle controls to normalize data .

Q. What experimental controls are critical for ensuring reproducibility in synthesis?

  • Reagent Quality : Use freshly distilled triethylamine to avoid moisture-induced side reactions .
  • Reaction Monitoring : Track progress via TLC (silica gel, ethyl acetate/hexane 1:1) to detect intermediates .
  • Batch Consistency : Characterize multiple synthesis batches with 1^1H NMR to ensure identical coupling efficiency .

Computational & Analytical Extensions

Q. How can DFT calculations enhance understanding of this compound’s electronic properties?

  • Methods :
    • Optimize geometry at the B3LYP/6-31G(d) level using Gaussian 15.
    • Calculate electrostatic potential surfaces to predict nucleophilic/electrophilic sites .
  • Applications : Correlate HOMO-LUMO gaps with redox stability in biological environments .

Q. What advanced spectroscopic techniques can resolve dynamic molecular behavior?

  • VT-NMR : Variable-temperature NMR (25–80°C) to study conformational flexibility of the ethylurea linker .
  • 2D NOESY : Identify spatial proximity between thiophene and chlorophenyl groups .

Biological Evaluation Considerations

Q. What in vitro models are appropriate for evaluating immunomodulatory effects?

  • PD-L1 Inhibition : Use a co-culture of Jurkat T-cells and PD-L1-expressing cancer cells, measuring IL-2 secretion via ELISA .
  • VEGFR-2 Activity : Test in HUVEC tube formation assays, comparing inhibition to sorafenib .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.